molecular formula C23H18ClFN4O2 B2361633 (E)-5-(4-(4-chlorobenzoyl)piperazin-1-yl)-2-(4-fluorostyryl)oxazole-4-carbonitrile CAS No. 941260-47-5

(E)-5-(4-(4-chlorobenzoyl)piperazin-1-yl)-2-(4-fluorostyryl)oxazole-4-carbonitrile

Cat. No.: B2361633
CAS No.: 941260-47-5
M. Wt: 436.87
InChI Key: ZQHUEUVIVQQVKK-XCVCLJGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(4-(4-chlorobenzoyl)piperazin-1-yl)-2-(4-fluorostyryl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C23H18ClFN4O2 and its molecular weight is 436.87. The purity is usually 95%.
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Scientific Research Applications

1. Receptor Antagonism and Synthesis

A study by Mahesh et al. (2004) details the synthesis of a series of compounds similar to (E)-5-(4-(4-chlorobenzoyl)piperazin-1-yl)-2-(4-fluorostyryl)oxazole-4-carbonitrile. These compounds were evaluated for their potential as serotonin 5-HT3 receptor antagonists, showcasing their utility in neuroscience and pharmacological research Mahesh, R., Perumal, R. V., & Pandi, P. V. (2004). Microwave assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile as a new class of serotonin 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(20), 5179-5181..

2. Dopamine Receptor Selectivity

Tietze et al. (2006) synthesized fluoroethoxy substituted derivatives as analogs of a selective D4 receptor ligand. This study is relevant as it explores the development of compounds similar to this compound for their potential in targeting specific dopamine receptors, an important aspect in treating neurological disorders Tietze, R., Hocke, C., Löber, S., Hübner, H., Kuwert, T., Gmeiner, P., & Prante, O. (2006). Syntheses and radiofluorination of two derivatives of 5‐cyano‐indole as selective ligands for the dopamine subtype‐4 receptor. Journal of Labelled Compounds and Radiopharmaceuticals, 49, 55-70..

3. Estrogen Receptor Binding and Anticancer Activity

Parveen et al. (2017) conducted a study on substituted piperazine compounds, which showed promising anti-proliferative activities against breast cancer cell lines. These findings highlight the potential use of this compound and similar compounds in cancer research, particularly in understanding estrogen receptor interactions and anticancer properties Parveen, I., Ahmed, N., Idrees, D., Khan, P., & Hassan, M. (2017). Synthesis, estrogen receptor binding affinity and molecular docking of pyrimidine-piperazine-chromene and -quinoline conjugates. Bioorganic & Medicinal Chemistry Letters, 27(18), 4493-4499..

Properties

IUPAC Name

5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN4O2/c24-18-6-4-17(5-7-18)22(30)28-11-13-29(14-12-28)23-20(15-26)27-21(31-23)10-3-16-1-8-19(25)9-2-16/h1-10H,11-14H2/b10-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHUEUVIVQQVKK-XCVCLJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=C(C=C3)F)C#N)C(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)F)C#N)C(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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